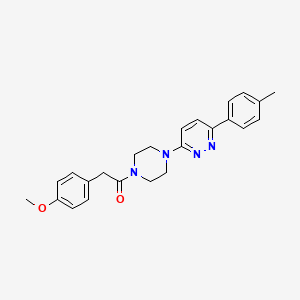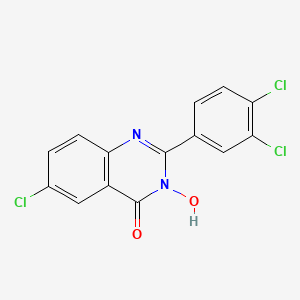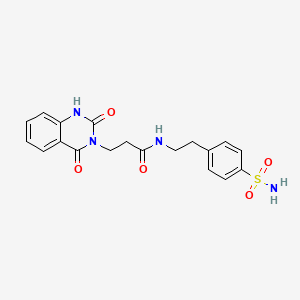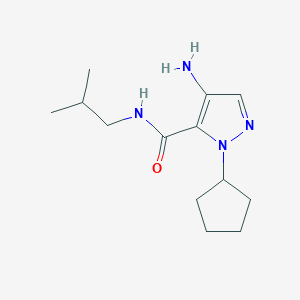
2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, also known as MPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPE belongs to the class of pyridazine derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
A body of research has focused on synthesizing derivatives similar to "2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone" and evaluating their pharmacological activities. These efforts aim to discover compounds with significant analgesic, anti-inflammatory, and antimicrobial properties.
Analgesic and Anti-inflammatory Agents : Studies have been conducted on the synthesis of new Mannich bases of arylpyridazinones, which exhibit promising analgesic and anti-inflammatory activities. These compounds, including variations of the core chemical structure mentioned, have shown potent activity in models for assessing pain relief and inflammation reduction, without causing significant gastric side effects, which is a common concern with nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).
Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, including those related to the core structure, have demonstrated variable and modest activity against a range of bacterial and fungal strains. This line of research indicates the potential for developing new antimicrobial agents based on modifications of this compound (Patel et al., 2011).
σ1 Receptor Antagonism for Pain Management : Derivatives of this chemical structure have been explored for their potential as σ1 receptor antagonists, a target of interest for developing new treatments for pain. One compound, in particular, has been highlighted for its high solubility, metabolic stability, and promising pharmacokinetic profile in rodent models, suggesting its potential as a clinical candidate for pain management (Díaz et al., 2020).
Therapeutic Potential Beyond Pain and Inflammation
The exploration of this compound and its derivatives extends into areas such as antipsychotic medication development and the study of their interactions with neurotransmitter receptors, suggesting a broader therapeutic potential.
- Antipsychotic Activity : Research on biphenyl moiety linked with aryl piperazine structures, similar to the core compound, has shown considerable anti-dopaminergic and anti-serotonergic activity. These findings support the potential use of these compounds in developing new antipsychotic medications (Bhosale et al., 2014).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-3-7-20(8-4-18)22-11-12-23(26-25-22)27-13-15-28(16-14-27)24(29)17-19-5-9-21(30-2)10-6-19/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOJWLLUIDIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)
![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)
![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)


![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)
![5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2977550.png)